molecular formula C20H24BFO4 B1407759 2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 956034-22-3

2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1407759
M. Wt: 358.2 g/mol
InChI Key: XWUWXSQBCICTFF-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of boronic esters is characterized by a boron atom attached to two hydroxyl groups and an organic group. The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic esters are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction . Another reaction involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic esters depend on the specific structure of the organic group attached to the boron atom. For example, phenylboronic acid is a white powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • This is a type of carbon-carbon bond forming reaction widely used in organic chemistry .
    • The boronic acid acts as a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
    • The methods involve the use of a palladium catalyst and a base .
    • The outcomes include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
  • Natural Product Syntheses

    • Organoboranes have been used in a wide range of natural product syntheses .
    • The methods often involve the use of a transition metal catalyst and a base .
    • The outcomes can include complex natural products with multiple stereocenters .
  • Preparation of Metal Complex Catalysts

    • Boronic acids can be used in the preparation of metal complex catalysts .
    • The methods involve the reaction of the boronic acid with a metal precursor .
    • The outcomes can include catalysts for a variety of other reactions .
  • Synthesis of Arsole Derivatives

    • Boronic acids can be used in the synthesis of arsole derivatives .
    • The methods involve the reaction of the boronic acid with an arsenic precursor .
    • The outcomes can include compounds with interesting photophysical properties .
  • Preparation of N-Type Polymers

    • Boronic acids can be used in the preparation of n-type polymers .
    • The methods involve the polymerization of boronic acid monomers .
    • The outcomes can include materials for use in electronics .
  • Synthesis of Inhibitors

    • Boronic acids can be used in the synthesis of inhibitors for various biological targets .
    • The methods involve the reaction of the boronic acid with other reagents to form the inhibitor .
    • The outcomes can include potential drugs for the treatment of various diseases .
  • Rhodium-Catalyzed Intramolecular Amination

    • This is a type of carbon-nitrogen bond forming reaction .
    • The boronic acid acts as an organoboron reagent .
    • The methods involve the use of a rhodium catalyst .
    • The outcomes include the formation of cyclic amines, which are important in pharmaceuticals .
  • Pd-Catalyzed Direct Arylation

    • This is a type of carbon-carbon bond forming reaction .
    • The boronic acid acts as an organoboron reagent .
    • The methods involve the use of a palladium catalyst .
    • The outcomes include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
  • Synthesis of Benzo[b]arsole Derivatives

    • Boronic acids can be used in the synthesis of benzo[b]arsole derivatives .
    • The methods involve the reaction of the boronic acid with an arsenic precursor .
    • The outcomes can include compounds with interesting photophysical properties .
  • Boronic acids can be used in the preparation of these metal complexes .
  • The methods involve the reaction of the boronic acid with a metal precursor .
  • The outcomes can include catalysts for the Suzuki-Miyaura cross-coupling reactions .
  • Boronic acids can be used in the preparation of n-type polymers .
  • The methods involve the polymerization of boronic acid monomers .
  • The outcomes can include materials for use in solar cells .
  • Boronic acids can be used in the synthesis of inhibitors for lactate dehydrogenase .
  • The methods involve the reaction of the boronic acid with other reagents to form the inhibitor .
  • The outcomes can include potential drugs for the treatment of cancer .

Safety And Hazards

Phenylboronic acid, a type of boronic ester, is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed .

Future Directions

The future directions in the research and application of boronic esters could involve the development of new synthesis methods and the exploration of new reactions. For example, the development of a well-defined protocol for the protodeboronation of alkyl boronic esters could open up new possibilities in organic synthesis .

properties

IUPAC Name

2-[2-fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)17-12-16(10-11-18(17)22)24-13-14-6-8-15(23-5)9-7-14/h6-12H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUWXSQBCICTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125152
Record name 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

956034-22-3
Record name 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956034-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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